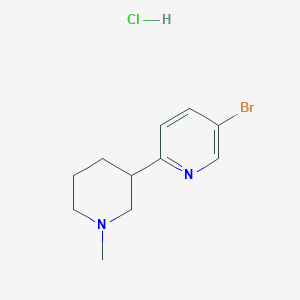

![molecular formula C18H24BrN3O2 B1443641 tert-Butyl-4-(6-Brom-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylat CAS No. 1251017-58-9](/img/structure/B1443641.png)

tert-Butyl-4-(6-Brom-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylat

Übersicht

Beschreibung

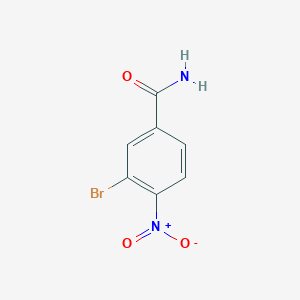

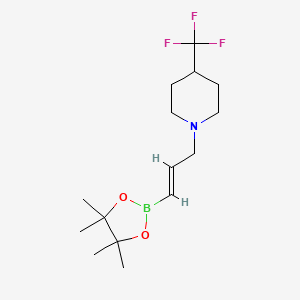

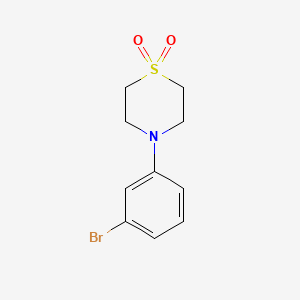

“tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is a chemical compound . It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular formula of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is C21H31N3O3 . Its molecular weight is 373.49 .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Arzneimittelsynthese

Imidazolderivate sind grundlegende Strukturen in vielen pharmazeutischen Arzneimitteln aufgrund ihrer vielfältigen biologischen Aktivitäten. Das tert-Butyl-4-(6-Brom-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylat kann als Vorläufer bei der Synthese von Verbindungen mit potenziellen antibakteriellen, antifungal und antiviralen Eigenschaften dienen . Seine Struktur ist für weitere chemische Modifikationen geeignet, die die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen ermöglichen.

Krebsforschung

Das Bromatom, das in dieser Verbindung vorhanden ist, macht sie zu einem Kandidaten für die Entwicklung von Antikrebsmitteln. Bromierte Imidazolderivate wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht. Sie können als Kinaseinhibitoren wirken und die Signalwege stören, auf die sich Krebszellen für die Proliferation verlassen .

Landwirtschaftliche Chemikalien

Imidazolverbindungen haben auch Anwendungen in der Landwirtschaft. Sie können zu Pestiziden und Fungiziden synthetisiert werden, die Nutzpflanzen vor verschiedenen Krankheiten schützen. Die strukturelle Flexibilität von this compound ermöglicht die Herstellung gezielter Wirkstoffe, die gegen bestimmte Schädlinge oder Pilze wirksam sind .

Materialwissenschaften

In der Materialwissenschaft werden Imidazolderivate bei der Herstellung von fortschrittlichen Polymeren und Harzen verwendet. Die fragliche Verbindung könnte an der Synthese von Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität, elektrischer Leitfähigkeit oder Photoreaktivität beteiligt sein. Diese Materialien haben potenzielle Anwendungen in der Elektronik, Beschichtungen und Klebstoffen .

Chemische Forschung und Entwicklung

Diese Verbindung kann als Baustein in der organischen Synthese verwendet werden, um den Aufbau komplexer Moleküle zu unterstützen. Ihr Imidazolring ist ein Schlüsselbestandteil in vielen synthetischen Methoden, und seine Anwesenheit kann die Regiochemie von Reaktionen beeinflussen, was zur Entwicklung neuer synthetischer Wege führt .

Biologische Studien

Der Imidazolring ist eine Kernstruktur in vielen biologisch aktiven Molekülen, einschließlich DNA. Derivate wie this compound können verwendet werden, um DNA-Interaktionen, Proteinbindung und Enzyminhibition zu untersuchen. Sie sind wertvolle Werkzeuge, um die Mechanismen von Krankheiten zu verstehen und therapeutische Ziele zu entdecken .

Wirkmechanismus

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of imidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

The target of action of imidazoles can vary widely depending on the specific compound and its functional groups. Some imidazoles act on enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .

The mode of action of imidazoles also depends on the specific compound. Some imidazoles may inhibit the function of certain enzymes, while others may act as agonists or antagonists at various receptors .

The biochemical pathways affected by imidazoles can be diverse, ranging from metabolic pathways to signal transduction pathways, depending on the specific targets of the compound .

The pharmacokinetics of imidazoles, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The result of action of imidazoles can include changes in cellular function, gene expression, or physiological responses, depending on the compound’s mode of action and biochemical pathways .

The action environment can influence the efficacy and stability of imidazoles. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, the future directions of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” and similar compounds could be in the development of novel drugs to address these challenges .

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. The benzoimidazole ring is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in DNA replication and repair, such as topoisomerases, by binding to their active sites and altering their function . Additionally, the compound’s azepane ring could facilitate interactions with membrane proteins, influencing cellular signaling pathways.

Cellular Effects

The effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression profiles, affecting processes such as cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism could involve the inhibition of metabolic enzymes, leading to altered metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The benzoimidazole moiety can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site . Additionally, the compound may interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as off-target enzyme inhibition or disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic interactions can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-bromobenzimidazol-1-yl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-7-6-13(19)11-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBWCUNQQLDBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

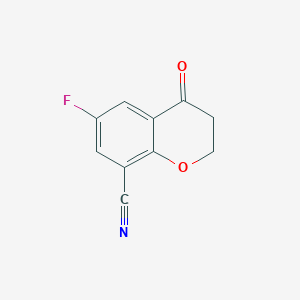

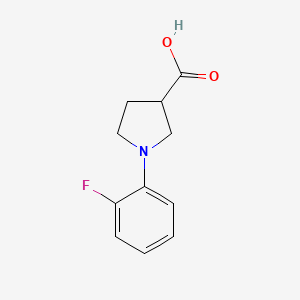

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)